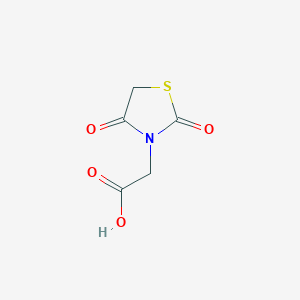

(2,4-Dioxo-1,3-thiazolidin-3-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO4S/c7-3-2-11-5(10)6(3)1-4(8)9/h1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBNKGILKCASDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)S1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377878 | |

| Record name | (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31061-24-2 | |

| Record name | (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2,4-dioxo-1,3-thiazolidin-3-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid, a key intermediate in the development of various pharmaceutically active compounds. This document details the core synthetic pathways, experimental protocols, and relevant analytical data.

Introduction

This compound is a derivative of 2,4-thiazolidinedione, a versatile heterocyclic scaffold. The introduction of an acetic acid moiety at the N-3 position provides a crucial handle for further chemical modifications, making it a valuable building block in medicinal chemistry. This guide outlines a common and efficient two-step synthesis route commencing from the commercially available 2,4-thiazolidinedione.

Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process:

-

N-alkylation of 2,4-thiazolidinedione: The first step involves the N-alkylation of the 2,4-thiazolidinedione ring with an ethyl haloacetate, most commonly ethyl bromoacetate. This reaction is typically carried out in the presence of a base to deprotonate the acidic N-H of the thiazolidinedione, facilitating nucleophilic attack on the electrophilic carbon of the ethyl bromoacetate.

-

Hydrolysis of the ester: The resulting ethyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate is then subjected to hydrolysis to yield the final carboxylic acid product. This can be achieved under either acidic or basic conditions.

The overall synthetic scheme is depicted below:

Caption: General synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Synthesis of Ethyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate

This procedure is adapted from the general method for N-alkylation of 2,4-thiazolidinediones.

Materials:

-

2,4-Thiazolidinedione

-

Ethyl bromoacetate

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

Procedure:

-

To a stirred solution of 2,4-thiazolidinedione (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

-

To this suspension, add ethyl bromoacetate (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

-

Wash the residue with acetone.

-

Combine the filtrate and washings, and evaporate the solvent under reduced pressure to obtain the crude ethyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis of this compound (Hydrolysis)

This procedure outlines the acid-catalyzed hydrolysis of the ethyl ester intermediate.

Materials:

-

Ethyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate

-

Hydrochloric acid (concentrated)

-

Acetic acid

Procedure:

-

Dissolve the crude or purified ethyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate (1.0 eq) in a mixture of acetic acid and concentrated hydrochloric acid (e.g., 2:1 v/v).

-

Heat the reaction mixture to reflux for 4-8 hours. Monitor the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the cooled reaction mixture into ice-cold water.

-

The precipitated solid is collected by filtration.

-

Wash the solid with cold water until the washings are neutral to litmus paper.

-

Dry the product under vacuum to afford this compound. Further purification can be achieved by recrystallization.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2,4-Thiazolidinedione | C₃H₃NO₂S | 117.13 | 123-125 | White crystalline solid |

| This compound | C₅H₅NO₄S | 175.16 | 167-169[1] | White to off-white powder |

Spectroscopic Data for this compound:

| Spectroscopic Technique | Expected/Reported Data |

| ¹H NMR (DMSO-d₆, δ ppm) | ~12.5 (br s, 1H, -COOH), 4.25 (s, 2H, -CH₂-), 4.15 (s, 2H, -S-CH₂-CO-) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~172.5 (C=O, acid), ~170.0 (C=O, C4), ~168.0 (C=O, C2), ~45.0 (-CH₂-), ~35.0 (-S-CH₂-CO-) |

| IR (KBr, cm⁻¹) | ~3200-2500 (br, O-H stretch), ~1740 (C=O stretch, C4), ~1680 (C=O stretch, C2), ~1700 (C=O stretch, acid)[1][2] |

| Mass Spectrometry (ESI-MS) | m/z 174 [M-H]⁻ |

Experimental Workflow and Logic

The logical flow of the synthesis and characterization process is outlined in the following diagram.

Caption: Workflow for the synthesis and characterization of the target compound.

This guide provides a foundational understanding for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and potential optimizations of the described procedures.

References

An In-depth Technical Guide on the Physicochemical Properties of (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and visual representations of key biological pathways.

Core Physicochemical Properties

This compound, a derivative of the thiazolidinedione heterocyclic ring system, possesses a unique set of physicochemical characteristics that are pivotal to its biological activity and pharmaceutical potential. A summary of these properties for the parent compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₅H₅NO₄S | [1][2] |

| Molecular Weight | 175.16 g/mol | [1][2] |

| Melting Point | 149-152 °C | [3] |

| Boiling Point (Predicted) | 379.0 ± 44.0 °C | [3] |

| Density (Predicted) | 1.676 ± 0.06 g/cm³ | [3] |

| Solubility | Slightly soluble in Chloroform and DMSO. | [3] |

| pKa (Predicted) | 3.75 ± 0.10 | [3] |

| LogP (Computed) | -0.2 | [4] |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectra of thiazolidinedione derivatives consistently show characteristic absorption bands for the carbonyl (C=O) groups of the thiazolidinedione ring, typically in the range of 1660-1750 cm⁻¹. The carboxylic acid O-H stretch is also a prominent feature.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectra of derivatives typically show signals for the methylene protons of the acetic acid moiety and any substituents on the thiazolidinedione ring or its side chains.

-

¹³C NMR: The carbon spectra are characterized by signals from the carbonyl carbons of the thiazolidinedione ring (around 166-176 ppm) and the carboxylic acid.

-

Experimental Protocols

The synthesis of this compound and its derivatives generally follows established synthetic routes in organic chemistry. Below are generalized experimental protocols based on literature precedents.

General Synthesis of this compound Derivatives

A common synthetic pathway involves a multi-step process. The initial step is often the synthesis of the thiazolidine-2,4-dione core, which is then further modified. For instance, (2,4-dioxothiazolidin-5-yl/ylidene)acetic acids can be prepared and subsequently converted to their acid chlorides. These reactive intermediates can then be reacted with various nucleophiles to generate a library of derivatives.

Step 1: Synthesis of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid chlorides The corresponding (2,4-dioxothiazolidin-5-yl/ylidene)acetic acids are treated with a chlorinating agent, such as thionyl chloride, in an anhydrous solvent like 1,4-dioxane. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

Step 2: Synthesis of Final Derivatives The resulting acid chloride is then reacted with a suitable nucleophile (e.g., an alcohol, amine, or a substituted phenol) in the presence of a base, such as pyridine, in an anhydrous solvent. The reaction is monitored by thin-layer chromatography (TLC), and upon completion, the product is isolated by precipitation, filtration, and purified by recrystallization.

Characterization Methods

The synthesized compounds are characterized using a suite of analytical techniques to confirm their structure and purity.

-

Melting Point: Determined using a standard melting point apparatus.

-

Thin-Layer Chromatography (TLC): Used to monitor the progress of reactions and assess the purity of the products.

-

Spectroscopy:

-

FTIR: To identify the presence of key functional groups.

-

¹H NMR and ¹³C NMR: To elucidate the detailed chemical structure.

-

-

Elemental Analysis: To confirm the empirical formula of the synthesized compounds.

Below is a workflow diagram illustrating a typical synthesis and characterization process.

Biological Activities and Signaling Pathways

Thiazolidinedione derivatives, including this compound, are known to exhibit a wide range of biological activities, most notably as anticancer and antibacterial agents. Their mechanisms of action often involve the modulation of key cellular signaling pathways.

Anticancer Activity

The anticancer effects of thiazolidinediones are multifaceted and can be mediated through both Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) dependent and independent pathways.

PPAR-γ Dependent Pathway: Thiazolidinediones are well-known agonists of PPAR-γ, a nuclear receptor that plays a crucial role in adipogenesis, insulin sensitivity, and inflammation. Activation of PPAR-γ can lead to the regulation of genes involved in cell cycle arrest and apoptosis, thereby inhibiting tumor growth.

PPAR-γ Independent Pathways: Thiazolidinediones also exert their anticancer effects through mechanisms that do not involve PPAR-γ. These include the modulation of several critical signaling cascades:

-

PI3K/Akt Pathway: This pathway is central to cell survival, proliferation, and growth. Thiazolidinediones have been shown to inhibit this pathway, leading to decreased cancer cell proliferation and induction of apoptosis.

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that promotes inflammation and cell survival. Thiazolidinediones can inhibit the activation of NF-κB, thereby reducing inflammation and sensitizing cancer cells to apoptosis.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and survival. Thiazolidinediones can modulate this pathway, often leading to the inhibition of cancer cell growth.

-

Wnt/β-catenin Pathway: The Wnt signaling pathway is crucial for embryonic development and tissue homeostasis. Its aberrant activation is linked to various cancers. Thiazolidinediones can downregulate this pathway by promoting the degradation of β-catenin, a key signaling molecule.

The following diagram illustrates the major signaling pathways targeted by thiazolidinediones in cancer cells.

Antibacterial Activity

Thiazolidinedione derivatives have also demonstrated promising antibacterial activity. The proposed mechanisms of action against bacteria are distinct from their anticancer effects and primarily involve the inhibition of essential bacterial enzymes.

-

MurB Inhibition: One of the key proposed targets is the enzyme MurB, which is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Inhibition of MurB disrupts cell wall synthesis, leading to bacterial cell death.[3][5]

-

DNA Gyrase Inhibition: Some studies suggest that thiazolidinediones may also target bacterial DNA gyrase, an enzyme essential for DNA replication and repair. By inhibiting this enzyme, these compounds can block bacterial proliferation.

The diagram below outlines the proposed antibacterial mechanism of action.

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant potential in drug discovery, particularly in the fields of oncology and infectious diseases. Their diverse mechanisms of action, targeting multiple key signaling pathways and essential bacterial enzymes, make them attractive candidates for further investigation and development. This guide provides a foundational understanding of their physicochemical properties and biological activities to support ongoing and future research efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-inflammatory Effects of Thiazolidinediones in Human Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Thiazolidinones: novel inhibitors of the bacterial enzyme MurB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (3-Methyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid | C6H7NO4S | CID 2793673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the ¹H and ¹³C NMR of (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a comprehensive set of predicted data based on the analysis of structurally related analogs. The methodologies for NMR data acquisition and the logical workflow for spectral analysis are also detailed to support researchers in their analytical endeavors.

Predicted NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are derived from the spectral data of analogous N-substituted thiazolidine-2,4-diones and related carboxylic acids. The numbering convention used for the assignments is illustrated in the molecular structure below.

Molecular Structure and Atom Numbering:

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -CH₂- (thiazolidine ring, C5) | ~ 4.2 - 4.4 | Singlet | 2H | N/A |

| -CH₂- (acetic acid chain) | ~ 4.1 - 4.3 | Singlet | 2H | N/A |

| -COOH | ~ 10.0 - 13.0 | Broad Singlet | 1H | N/A |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Carboxylic acid) | ~ 170 - 175 |

| C=O (C2 of thiazolidine) | ~ 168 - 172 |

| C=O (C4 of thiazolidine) | ~ 165 - 169 |

| -CH₂- (Acetic acid chain) | ~ 48 - 52 |

| -CH₂- (C5 of thiazolidine) | ~ 35 - 40 |

Experimental Protocols

A standardized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound is provided below.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. DMSO-d₆ is a common choice for polar compounds like carboxylic acids.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

-

Filtration and Transfer: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: If quantitative analysis is required, a known amount of an internal standard (e.g., TMS or a suitable stable compound with a non-overlapping signal) should be added.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

2.2. NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 16 to 64, depending on the sample concentration.

-

Relaxation Delay (D1): 1-5 seconds. For quantitative measurements, D1 should be at least 5 times the longest T1 of the protons of interest.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): 16 ppm (centered around 6 ppm).

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans (NS): 1024 to 4096 or more, depending on the sample concentration.

-

Relaxation Delay (D1): 2-5 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): 240 ppm (centered around 120 ppm).

-

Temperature: 298 K.

2.3. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or the internal standard.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of this compound, from initial sample handling to final data interpretation.

Caption: Logical workflow for the NMR analysis of this compound.

This guide provides a foundational understanding of the expected NMR characteristics of this compound and a practical framework for its analysis. Researchers can utilize this information to aid in the identification and characterization of this and structurally related compounds in their drug discovery and development pipelines.

An In-depth Technical Guide to the Infrared Spectroscopy of (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive analysis of the infrared (IR) spectrum of (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid, a key heterocyclic scaffold in medicinal chemistry. While direct experimental spectral data for this specific compound is not extensively published, this guide constructs a detailed predictive analysis based on the well-established characteristic absorption frequencies of its constituent functional groups. This document serves as a robust reference for researchers involved in the synthesis, characterization, and quality control of this molecule and its derivatives.

The analysis herein is grounded in fundamental principles of vibrational spectroscopy and supported by data from structurally related compounds, including the parent 2,4-thiazolidinedione ring and various carboxylic acids.

Predicted Infrared Spectral Data

The infrared spectrum of this compound is dominated by features arising from the carboxylic acid moiety and the dual carbonyl groups of the thiazolidinedione ring. The following table summarizes the predicted key absorption bands, their expected wavenumber ranges, and the vibrational modes responsible for the absorption.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3300 - 2500 | Broad, Strong | O-H stretching (hydrogen-bonded) | Carboxylic Acid |

| ~2960 / ~2850 | Weak to Medium | C-H asymmetric/symmetric stretching | Acetic Acid CH₂ |

| ~1770 | Strong | C=O asymmetric stretching | Dione (Lactam) |

| ~1720 | Very Strong | C=O stretching | Carboxylic Acid |

| ~1700 | Strong | C=O symmetric stretching | Dione (Lactam) |

| ~1420 | Medium | O-H in-plane bending | Carboxylic Acid |

| ~1350 | Medium | C-N stretching | N-CH₂ |

| ~1220 | Medium | C-O stretching | Carboxylic Acid |

| ~920 | Broad, Medium | O-H out-of-plane bending | Carboxylic Acid |

Interpretation of the Spectrum

The structure of this compound contains three carbonyl groups and a carboxylic acid hydroxyl group, which give rise to a complex but interpretable IR spectrum.

-

O-H Stretching (Carboxylic Acid): The most prominent feature is an extremely broad and strong absorption band spanning from 2500 cm⁻¹ to 3300 cm⁻¹.[1] This broadness is a hallmark of the hydrogen-bonded dimeric structures formed by carboxylic acids in the solid state.[1]

-

C-H Stretching: Faint to medium peaks corresponding to the asymmetric and symmetric stretching of the methylene (-CH₂) group are expected to be superimposed on the broad O-H band, typically around 2960-2850 cm⁻¹.

-

Carbonyl (C=O) Stretching Region (1800 - 1650 cm⁻¹): This region is of critical diagnostic importance. Three distinct, strong C=O stretching bands are predicted:

-

The carboxylic acid carbonyl typically appears as a very strong band around 1720 cm⁻¹.[1][2]

-

The dione carbonyls, being part of a cyclic imide-like structure, exhibit coupled vibrations. This results in two distinct bands: a higher frequency asymmetric stretch (~1770 cm⁻¹) and a lower frequency symmetric stretch (~1700 cm⁻¹). The presence of two bands for the ring carbonyls is a characteristic feature of the 2,4-dioxothiazolidine moiety.

-

-

Fingerprint Region (< 1500 cm⁻¹): This region contains a wealth of information from bending and stretching vibrations. Key expected signals include the in-plane O-H bend and C-O stretch of the carboxylic acid group, found between 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ respectively.[1] The C-N stretching vibration from the link between the ring nitrogen and the acetic acid group is also found in this region. A broad absorption centered around 920 cm⁻¹, characteristic of the out-of-plane O-H bend of a dimeric carboxylic acid, is also anticipated.[1]

Experimental Protocol: FTIR Spectroscopy

The following protocol outlines a standard procedure for acquiring a high-quality Fourier Transform Infrared (FTIR) spectrum of a solid sample like this compound using the potassium bromide (KBr) pellet method.

Materials and Equipment:

-

FTIR Spectrometer

-

This compound (sample)

-

FTIR-grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Spatula

-

Infrared lamp

Procedure:

-

Sample Preparation:

-

Gently heat the KBr powder under an IR lamp for 1-2 hours to eliminate any adsorbed water, which has a strong IR signal. Allow to cool in a desiccator.

-

Weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr powder.

-

Using the agate mortar and pestle, thoroughly grind the KBr and the sample together until a fine, homogeneous powder is obtained. The mixture should have a consistent, slightly opaque appearance.

-

-

Pellet Formation:

-

Carefully transfer a portion of the powdered mixture into the pellet die.

-

Assemble the die and place it in the hydraulic press.

-

Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Collect a background spectrum of the ambient atmosphere. This will be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing:

-

Process the resulting spectrum using the spectrometer software. This may include baseline correction and peak picking to identify the exact wavenumbers of the absorption maxima.

-

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical connections between the molecule's structure and its spectral features.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Crystal Structure Analysis of 2-(2,4-dioxothiazolidin-5-yl)acetate Salts

A key study has elucidated the crystal structures of three organic salts of 2-(2,4-dioxothiazolidin-5-yl)acetate, providing valuable insights into the geometry and intermolecular interactions of this thiazolidinedione derivative.[1][2] The anion in these salts is an isomer of the target compound. The salts were synthesized and their structures were determined using single-crystal X-ray diffraction (SC-XRD).

The three salts share the same anion, 2-(2,4-dioxothiazolidin-5-yl)acetate, but differ in their cationic counterparts:

-

Salt 1: 1H-benzo[d]imidazol-3-ium 2-(2,4-dioxothiazolidin-5-yl)acetate

-

Salt 2: 2-methyl-1H-benzo[d]imidazol-3-ium 2-(2,4-dioxothiazolidin-5-yl)acetate monohydrate

-

Salt 3: ethane-1,2-diaminium bis(2-(2,4-dioxothiazolidin-5-yl)acetate) dihydrate

The crystal structure of salt 1 is anhydrous, while salts 2 and 3 are hydrated.[1][2]

Crystallographic Data

The crystallographic parameters for the three salts are summarized in the table below, offering a quantitative comparison of their solid-state structures.

| Parameter | Salt 1 (C₁₂H₁₁N₃O₄S) | Salt 2 (C₁₃H₁₅N₃O₅S) | Salt 3 (C₁₂H₁₈N₄O₁₀S₂) |

| CCDC Number | 2208506 | 2208507 | 2208508 |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c | P2₁/c |

| a (Å) | 10.132(3) | 7.829(2) | 10.370(2) |

| b (Å) | 11.238(3) | 21.018(4) | 8.1274(14) |

| c (Å) | 11.724(3) | 9.255(2) | 11.969(2) |

| α (°) | 90 | 90 | 90 |

| β (°) | 106.852(11) | 106.331(9) | 109.113(7) |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 1277.3(6) | 1461.2(5) | 951.3(3) |

| Z | 4 | 4 | 2 |

| Calculated Density (g/cm³) | 1.530 | 1.504 | 1.554 |

| Absorption Coefficient (mm⁻¹) | 0.27 | 0.26 | 0.33 |

| F(000) | 616.0 | 704.0 | 460.0 |

| Radiation | MoKα (λ = 0.71073 Å) | MoKα (λ = 0.71073 Å) | MoKα (λ = 0.71073 Å) |

| Temperature (K) | 296 | 296 | 296 |

| Final R indices [I > 2σ(I)] | R₁ = 0.038, wR₂ = 0.098 | R₁ = 0.035, wR₂ = 0.089 | R₁ = 0.033, wR₂ = 0.086 |

| Goodness-of-fit on F² | 1.05 | 1.04 | 1.06 |

Data sourced from Mashhadi et al. (2023).[1][2]

Molecular Geometry

In the anion of all three salts, the acetate group and the thiazolidine-2,4-dione ring are each planar.[1][2] The dihedral angle between these two planar moieties varies across the different salts, indicating conformational flexibility influenced by the crystal packing and the nature of the cation.

| Salt | RMSD of Acetate Group (Å) | RMSD of Thiazolidine-2,4-dione Ring (Å) | Dihedral Angle between Planes (°) |

| Salt 1 | 0.0039 | 0.0031 | 52.03(4) |

| Salt 2 | 0.0018 | 0.0136 | 58.67(4) |

| Salt 3 | 0.0048 | 0.0145 | 47.23(4) |

Data sourced from Mashhadi et al. (2023).[1][2]

Selected bond lengths for the 2-(2,4-dioxothiazolidin-5-yl)acetate anion in salts 1 and 2, as determined by XRD, are presented below.[1]

| Bond | Salt 1 (XRD) Bond Length (Å) | Salt 2 (XRD) Bond Length (Å) |

| O2-C7 | 1.263 | 1.235 |

| O3-C7 | 1.212 | 1.264 |

| O4-C10 | 1.207 | 1.220 |

| O5-C11 | 1.367 | 1.205 |

Atom numbering corresponds to that in the source publication.[1]

Experimental Protocols

This section details the methodologies employed for the synthesis and crystallographic analysis of the 2-(2,4-dioxothiazolidin-5-yl)acetate salts.

Synthesis of 2-(2,4-dioxothiazolidin-5-yl)acetate Salts

The following diagram outlines the general workflow for the synthesis of the organic salts.

Detailed Procedure:

-

Preparation of Solutions: Equimolar amounts of 2,4-dioxothiazolidine-5-acetic acid and the respective cation source (e.g., 1H-benzimidazole for Salt 1) are dissolved separately in a suitable solvent, such as methanol.

-

Mixing and Reaction: The two solutions are mixed together.

-

Crystallization: The resulting mixture is stirred at room temperature and then allowed to stand for slow evaporation of the solvent.

-

Isolation: Single crystals suitable for X-ray diffraction are obtained from the solution after a period of several days.

Single-Crystal X-ray Diffraction (SC-XRD)

The following diagram illustrates the workflow for the determination of the crystal structure using single-crystal X-ray diffraction.

Detailed Protocol:

-

Crystal Mounting: A suitable single crystal of the synthesized salt is selected and mounted on a goniometer head.

-

Data Collection: X-ray intensity data are collected at a controlled temperature (e.g., 296 K) using a diffractometer equipped with a CCD detector and a graphite-monochromated MoKα radiation source.

-

Data Processing: The collected data are processed using software such as SAINT for data reduction and SADABS for absorption correction.

-

Structure Solution and Refinement: The crystal structure is solved by direct methods using programs like SHELXS and refined by full-matrix least-squares on F² using SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Visualization and Analysis: The final crystal structure is visualized using software like ORTEP or Mercury to generate diagrams and analyze intermolecular interactions.

Conclusion

The crystallographic data and experimental protocols presented in this guide offer a foundational understanding of the solid-state properties of derivatives of (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid. The detailed analysis of the 2-(2,4-dioxothiazolidin-5-yl)acetate salts reveals key geometric parameters and the influence of different counter-ions on the crystal packing. This information is invaluable for researchers in the field of drug discovery and development, aiding in the design of novel compounds with optimized physicochemical and pharmacological properties. Further research to elucidate the crystal structure of the parent acid is warranted to provide a more complete picture of this important class of molecules.

References

Solubility of (2,4-dioxo-1,3-thiazolidin-3-yl)acetic Acid in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid, a key heterocyclic compound with significant interest in medicinal chemistry. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for determining its solubility in various organic solvents. It includes a detailed experimental protocol for the reliable shake-flask method, a template for data presentation, and highlights the critical role of solubility in the drug development process. The provided visualizations aim to clarify the experimental workflow and the logical progression of early-stage drug development where solubility is a pivotal parameter.

Introduction

This compound and its derivatives are a class of compounds extensively studied for a wide range of pharmacological activities. The physicochemical properties of these molecules, particularly their solubility, are fundamental to their biological activity and their development as potential therapeutic agents. Solubility is a critical parameter that influences bioavailability, formulation design, and overall therapeutic efficacy.[1][2][3] Poor aqueous solubility is a major hurdle in the development of new chemical entities, often leading to high required doses and variable therapeutic outcomes.[2]

This guide addresses the solubility of this compound in organic solvents, which is crucial for various stages of drug development, including synthesis, purification, and formulation. While qualitative data suggests slight solubility in solvents like chloroform and dimethyl sulfoxide (DMSO)[4], this guide provides the necessary protocols for researchers to determine precise quantitative solubility data.

The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a determining factor in its journey from a promising lead compound to a viable drug candidate. Understanding and optimizing solubility is paramount for successful preclinical and clinical development.

-

Lead Identification and Optimization: In the early stages of drug discovery, solubility screening helps in identifying and prioritizing lead candidates with favorable pharmacokinetic profiles.[5] Compounds with poor solubility may be eliminated early or subjected to medicinal chemistry efforts to improve this property.

-

Formulation Development: The choice of dosage form, whether it be a solid tablet, capsule, or a liquid formulation, is heavily dependent on the API's solubility.[6][7] For oral solid dosage forms, the drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[2][8]

-

Bioavailability: Inadequate solubility is a primary reason for low oral bioavailability.[2][5] A drug that is not sufficiently soluble will pass through the digestive system without being absorbed, rendering it ineffective.

-

Toxicity Studies: Achieving high systemic exposure is often necessary for preclinical toxicology studies. Poor solubility can make it challenging to administer high enough doses to assess the full toxicological profile of a compound.[6]

The following diagram illustrates the central role of solubility assessment in the early-stage drug development workflow.

References

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jmpas.com [jmpas.com]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]

- 7. upperton.com [upperton.com]

- 8. crbgroup.com [crbgroup.com]

An In-depth Technical Guide on the Stability of (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid under various conditions. Due to the limited availability of direct stability data for this specific molecule in publicly accessible literature, this guide synthesizes information from studies on closely related 2,4-thiazolidinedione (TZD) derivatives to infer potential stability characteristics and provide robust experimental protocols for its assessment.

Introduction to this compound

This compound belongs to the thiazolidinedione class of compounds, a versatile scaffold in medicinal chemistry. The parent 2,4-thiazolidinedione ring is a stable entity, generally considered bench-stable when stored at temperatures below 30°C. However, the introduction of the acetic acid moiety at the N-3 position may influence its physicochemical properties and stability profile. Understanding the stability of this molecule is crucial for its development as a potential therapeutic agent, ensuring its quality, efficacy, and safety.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies also aid in the development and validation of stability-indicating analytical methods. Based on general practices for thiazolidinedione derivatives, the following stress conditions are recommended.

2.1. Data Presentation: Illustrative Degradation Profile

The following table summarizes hypothetical quantitative data for the degradation of this compound under various stress conditions. This data is illustrative and intended to serve as a template for reporting results from actual stability studies.

| Stress Condition | Parameters | Duration | Assay (%) | Major Degradants (%) | Remarks |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 85.2 | 12.5 (Deg-A1) | Significant degradation observed. |

| Base Hydrolysis | 0.1 M NaOH | 8 hours | 78.9 | 18.3 (Deg-B1) | Rapid degradation. |

| Oxidative | 3% H₂O₂ | 24 hours | 92.1 | 6.8 (Deg-O1) | Moderate degradation. |

| Thermal | 60°C | 48 hours | 95.8 | 3.5 (Deg-T1) | Relatively stable to dry heat. |

| Photolytic | ICH Option 2 | - | 90.5 | 8.1 (Deg-P1) | Susceptible to photodegradation. |

2.2. Experimental Protocols

Detailed methodologies for conducting forced degradation studies are provided below.

2.2.1. General Procedure

A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile. This stock solution is then subjected to the stress conditions outlined below. A control sample, protected from the stressor, is analyzed alongside the stressed samples.

2.2.2. Acid Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Keep the mixture at room temperature (25°C ± 2°C) for 24 hours.

-

After the specified time, neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide.

-

Dilute the resulting solution to a suitable concentration with the mobile phase for analysis.

2.2.3. Base Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Keep the mixture at room temperature (25°C ± 2°C) for 8 hours.

-

Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid.

-

Dilute the resulting solution to a suitable concentration with the mobile phase for analysis.

2.2.4. Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the mixture at room temperature (25°C ± 2°C) for 24 hours, protected from light.

-

Dilute the resulting solution to a suitable concentration with the mobile phase for analysis.

2.2.5. Thermal Degradation

-

Transfer a known amount of the solid compound into a vial.

-

Place the vial in a hot air oven maintained at 60°C for 48 hours.

-

After the exposure period, allow the sample to cool to room temperature.

-

Dissolve a weighed amount of the stressed solid in a suitable solvent and dilute to a known concentration for analysis.

2.2.6. Photostability Testing

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B Option 2).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

After exposure, prepare solutions of both the exposed and control solid samples for analysis.

2.3. Analytical Method: Stability-Indicating HPLC

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for the analysis of thiazolidinedione derivatives.

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at an appropriate wavelength (e.g., 230 nm).

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

The method should be validated to demonstrate specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The ability of the method to separate the parent compound from its degradation products is critical.

Potential Degradation Pathways

Based on the chemistry of the 2,4-thiazolidinedione ring, the following degradation pathways can be anticipated.

Caption: Potential Degradation Pathways.

Excipient Compatibility Studies

To ensure the stability of a final pharmaceutical formulation, compatibility studies with common excipients are necessary.

4.1. Experimental Protocol: Excipient Compatibility Screening

-

Prepare binary mixtures of this compound with each selected excipient (e.g., lactose, microcrystalline cellulose, magnesium stearate, etc.) in a 1:1 ratio by weight.

-

A control sample of the pure active pharmaceutical ingredient (API) should also be prepared.

-

Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).

-

Analyze the samples at initial and subsequent time points using a stability-indicating HPLC method to quantify the API and detect any degradation products.

-

Physical observations (color change, clumping, etc.) should also be recorded.

-

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) can be used as a rapid screening tool to detect potential interactions.

Potential Signaling Pathway Involvement

Many thiazolidinedione derivatives are known to be agonists of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. While the specific activity of this compound needs to be experimentally confirmed, the following diagram illustrates the general PPARγ signaling pathway.

Caption: General PPARγ Signaling Pathway.

Summary and Recommendations

This compound is expected to exhibit a stability profile that is influenced by pH, oxidative stress, and light. The primary degradation pathways are likely to involve hydrolysis of the thiazolidinedione ring and oxidation of the sulfur atom.

For drug development professionals, it is recommended to:

-

Conduct comprehensive forced degradation studies as outlined to fully characterize the degradation profile.

-

Develop and validate a robust stability-indicating analytical method early in the development process.

-

Perform thorough excipient compatibility studies to select appropriate formulation components.

-

Investigate the specific biological targets and signaling pathways to understand its mechanism of action.

This guide provides a foundational framework for assessing the stability of this compound. The successful development of this compound will depend on a thorough and systematic evaluation of its stability and compatibility with other pharmaceutical ingredients.

(2,4-Dioxo-1,3-thiazolidin-3-yl)acetic Acid: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid core, a prominent member of the thiazolidinedione (TZD) class of heterocyclic compounds, has emerged as a privileged scaffold in medicinal chemistry. Its inherent structural features and amenability to chemical modification have propelled the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of derivatives based on this versatile core, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.

Introduction to the this compound Scaffold

The thiazolidine-2,4-dione ring is a five-membered heterocycle containing sulfur and nitrogen atoms. The addition of an acetic acid moiety at the N-3 position provides a crucial linker for further derivatization, significantly influencing the pharmacokinetic and pharmacodynamic properties of the resulting compounds. The synthetic accessibility of this scaffold allows for modifications at the C-5 position, often through Knoevenagel condensation, leading to a wide range of derivatives with diverse pharmacological profiles.[1]

Initially recognized for their potent insulin-sensitizing effects in the management of type 2 diabetes, TZD derivatives have since demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] This multifaceted therapeutic potential has solidified the importance of the this compound scaffold in contemporary drug discovery and development.

Therapeutic Applications and Biological Activities

Derivatives of this compound have been extensively investigated for a multitude of therapeutic applications. The following sections summarize their key biological activities, supported by quantitative data where available.

Antidiabetic Activity

The hallmark of many TZD derivatives is their ability to ameliorate insulin resistance, primarily through the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a pivotal role in glucose and lipid metabolism.[3]

Table 1: Antidiabetic Activity of this compound Derivatives

| Compound | Target | Activity | Value | Reference |

| BRL49653 | PPAR-γ | Binding Affinity (Kd) | ~40 nM | [4] |

| Compound 5e | PPAR-γ | Transactivation | 48.72% (vs. Pioglitazone at 62.48%) | |

| Pyrazole Hybrid 5o | PPAR-γ | Transactivation | 52.06% (vs. Rosiglitazone at 85.30%) | [5] |

| Pyrazole Hybrid 5n | PPAR-γ | Transactivation | 51.30% | [5] |

| Pyrazole Hybrid 5a | PPAR-γ | Transactivation | 48.65% | [5] |

| Pyrazole Hybrid 5i | PPAR-γ | Transactivation | 43.13% | [5] |

| Pyrazole Hybrid 5b | PPAR-γ | Transactivation | 40.36% | [5] |

| TZD-Hybrid 7p | α-amylase | IC50 | 10.19 ± 0.25 µM | [6] |

| TZD-Hybrid 7p | α-glucosidase | IC50 | 10.33 ± 0.11 µM | [6] |

Beyond PPAR-γ agonism, some derivatives exhibit inhibitory activity against enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate digestion, and aldose reductase, an enzyme implicated in diabetic complications.[6][7]

Table 2: Aldose Reductase Inhibitory Activity of this compound Derivatives

| Compound | Target | Activity | Value | Reference |

| TZDD1 | Aldose Reductase | IC50 | 27.54 µg/mL | [7] |

| Flavonyl-TZD Ib | Aldose Reductase | IC50 | 0.432 ± 0.008 µM | [8] |

| Benzothiazole Hybrid 8b | Aldose Reductase | IC50 | 0.16 µM | [9] |

| Phenacyl Hybrid 5a | Aldose Reductase | IC50 | 0.22 µM | [9] |

Anticancer Activity

The this compound scaffold has yielded numerous compounds with potent antiproliferative activity against a range of cancer cell lines. The mechanisms of action are often multifactorial, involving induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

Table 3: Anticancer Activity of this compound Derivatives (IC50 values in µM)

| Compound | HeLa (Cervical) | HT29 (Colon) | A549 (Lung) | MCF-7 (Breast) | Reference |

| Thiazolidinone-Indolin-2-one 7f | - | - | 1.12 ± 0.09 | 0.98 ± 0.04 | |

| Thiazolidinone-Indolin-2-one 7g | - | - | 2.14 ± 0.11 | 1.87 ± 0.13 | |

| 2-Aryl-3-aryl/arylaminothiazolidin-4-one 16f | - | 8.37 ± 0.70 (HCT116) | - | 5.10 ± 0.40 | [10] |

| Oxadiazole-Thiazolidine Hybrid ATASO | - | - | - | 31.51 µg/mL | [11] |

| Oxadiazole-Thiazolidine Hybrid ATAO1 | - | - | - | 49.35 µg/mL | [11] |

Antimicrobial Activity

Derivatives incorporating the this compound core have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.

Table 4: Antimicrobial Activity of this compound Derivatives (MIC values)

| Compound | Organism | MIC | Reference |

| (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives | Gram-positive bacteria | 3.91 mg/L (most active) | [12] |

| 2,3-diaryl-thiazolidin-4-one 5 | S. Typhimurium | 0.008–0.06 mg/mL | |

| 2,3-diaryl-thiazolidin-4-one 8 | S. Typhimurium | - | |

| 2,3-diaryl-thiazolidin-4-one 15 | S. Typhimurium | - | |

| Thiazolidin-2,4-dione carboxamide am62 | S. aureus | Most active in series |

Anti-inflammatory and Antioxidant Activities

Several derivatives have been reported to possess anti-inflammatory and antioxidant properties, suggesting their potential in treating conditions associated with chronic inflammation and oxidative stress.[13]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the core scaffold and representative derivatives, as well as key biological assays.

Synthesis of this compound Derivatives

The synthesis of this class of compounds typically involves a multi-step process, with the Knoevenagel condensation being a key reaction for introducing diversity at the C-5 position.

Protocol 1: Synthesis of 5-(Substituted-benzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid [14]

-

Synthesis of Thiazolidine-2,4-dione: A solution of chloroacetic acid (0.6 mol) in water is added to a solution of thiourea (0.6 mol) in water. The mixture is stirred for 15 minutes. The resulting precipitate is filtered, washed with water, and dried.

-

Synthesis of this compound: Thiazolidine-2,4-dione (0.1 mol) is reacted with ethyl chloroacetate (0.1 mol) in the presence of a base such as potassium carbonate in a suitable solvent like acetone under reflux. The resulting ester is then hydrolyzed using an acid catalyst (e.g., HCl) to yield the carboxylic acid.

-

Knoevenagel Condensation: A mixture of this compound (0.1 mol) and a substituted aromatic aldehyde (0.1 mol) is refluxed in toluene. A catalytic amount of piperidine (1 mL) is added. The reaction is monitored by the removal of water. Upon cooling, the product precipitates and is filtered, washed with cold toluene and ethanol, and then purified by recrystallization.

Biological Assays

Protocol 2: PPAR-γ Agonist Activity Assay (Cell-Based)

This protocol is based on a commercially available reporter assay.

-

Cell Culture and Plating: Human embryonic kidney 293 (HEK293) cells stably co-transfected with a PPAR-γ expression vector and a reporter vector containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase) are cultured to 70-90% confluency. The cells are then harvested, counted, and plated in a 96-well plate at a density of approximately 30,000 cells per well in the appropriate assay medium.

-

Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations in the assay medium. The cells are then treated with the test compounds or a reference agonist (e.g., rosiglitazone) and incubated for 16-24 hours at 37°C in a humidified CO2 incubator.

-

Signal Detection: After incubation, the reporter gene activity is measured. For a luciferase reporter, a luciferase substrate is added to each well, and the resulting luminescence is quantified using a luminometer.

-

Data Analysis: The activity of the test compounds is expressed as a percentage of the maximal response induced by the reference agonist. Dose-response curves are generated to determine the EC50 values.

Protocol 3: Aldose Reductase Inhibitory Assay [7][8]

-

Enzyme Preparation: Aldose reductase is partially purified from rat kidney homogenates by ammonium sulfate precipitation and centrifugation. The protein concentration of the enzyme preparation is determined using the Bradford method.

-

Assay Mixture: The assay is performed in a quartz cuvette. The reaction mixture contains phosphate buffer (pH 6.2), NADPH, the test compound dissolved in a suitable solvent, and the partially purified enzyme solution.

-

Reaction Initiation and Measurement: The reaction is initiated by the addition of the substrate, DL-glyceraldehyde. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored spectrophotometrically over time.

-

Data Analysis: The percentage inhibition of aldose reductase activity is calculated by comparing the rate of NADPH oxidation in the presence of the test compound to that of a control (without the inhibitor). IC50 values are determined from the dose-response curves.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents.

For PPAR-γ agonism , the presence of a hydrophobic group at the C-5 position, often an aromatic ring, is crucial for effective binding to the ligand-binding domain of the receptor. The nature of substituents on this aromatic ring can significantly modulate the potency and selectivity of the compound. Electron-withdrawing groups have been shown to be favorable for antibacterial activity.[12] Modifications to the acetic acid moiety, such as the formation of amides, can also influence the biological activity profile.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it a highly attractive starting point for drug design and development programs. The quantitative data and detailed protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of novel compounds based on this remarkable chemical entity. Future research will likely focus on optimizing the therapeutic window of these compounds, minimizing off-target effects, and exploring their potential in combination therapies for complex diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, docking, in vitro and in vivo antidiabetic activity of pyrazole-based 2,4-thiazolidinedione derivatives as PPAR-γ modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3,5-Disubstituted-thiazolidine-2,4-dione hybrids as antidiabetic agents: Design, synthesis, in-vitro and In vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Development of new thiazolidine-2,4-dione hybrids as aldose reductase inhibitors endowed with antihyperglycaemic activity: design, synthesis, biological investigations, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides as antioxidant and/or anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sphinxsai.com [sphinxsai.com]

- 14. Structure-Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PubMed [pubmed.ncbi.nlm.nih.gov]

literature review of thiazolidinedione acetic acid derivatives

An In-depth Technical Guide to Thiazolidinedione Acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazolidinedione (TZD) derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, renowned for their wide spectrum of pharmacological activities. The incorporation of an acetic acid moiety at the N-3 position of the TZD ring has been a pivotal strategy in the development of potent therapeutic agents. This technical guide provides a comprehensive , focusing on their synthesis, multifaceted biological activities, and underlying mechanisms of action. We present detailed experimental protocols, quantitative biological data organized for comparative analysis, and visual diagrams of key signaling pathways and experimental workflows to serve as an in-depth resource for researchers in the field of drug discovery and development.

Core Synthesis and Derivatization

The synthesis of thiazolidinedione acetic acid derivatives is a well-established multi-step process that begins with the formation of the core thiazolidine-2,4-dione ring. This is followed by functionalization at the C-5 position and subsequent N-alkylation to introduce the acetic acid group.

Synthesis of the 2,4-Thiazolidinedione (TZD) Core

The foundational TZD ring is typically synthesized via a cyclocondensation reaction between thiourea and an α-haloacetic acid, such as chloroacetic acid.[1][2][3] The reaction is often carried out by refluxing the reactants in water, sometimes with the addition of an acid like concentrated HCl to facilitate the reaction.[1][2] More contemporary methods may employ microwave irradiation to reduce reaction times and improve yields.[1]

Knoevenagel Condensation for C-5 Substitution

The methylene group at the C-5 position of the TZD ring is highly reactive due to the adjacent carbonyl groups.[4] This reactivity is exploited in the Knoevenagel condensation reaction with various aromatic or heterocyclic aldehydes to introduce a diverse range of substituents.[4][5] This reaction is typically catalyzed by a weak base, such as piperidine or sodium acetate, in a suitable solvent like ethanol or glacial acetic acid.[4][6][7] This step is crucial as the nature of the substituent at the C-5 position significantly influences the biological activity of the final compound.

N-Alkylation to Introduce the Acetic Acid Moiety

The final step involves the introduction of the acetic acid group at the N-3 position of the TZD ring. This is achieved through N-alkylation of the 5-substituted-thiazolidine-2,4-dione intermediate with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a base like anhydrous potassium carbonate in a polar aprotic solvent like acetone or DMF.[6][8] The resulting ester is then hydrolyzed, typically using a strong acid like concentrated HCl, to yield the final thiazolidinedione acetic acid derivative.[6]

General Synthetic Workflow

Caption: General three-step synthesis of thiazolidinedione acetic acid derivatives.

Mechanism of Action: PPARγ Agonism

The predominant mechanism of action for the antidiabetic effects of thiazolidinedione derivatives is their function as potent agonists for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[9][10][11] PPARγ is a nuclear receptor that plays a critical role in regulating the transcription of genes involved in glucose and lipid metabolism.[12][13]

Upon binding by a TZD ligand, PPARγ undergoes a conformational change, causing it to form a heterodimer with the Retinoid X Receptor (RXR).[9] This activated PPARγ/RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Hormone Response Elements (PPREs) in the promoter region of target genes.[9][12] This binding, along with the recruitment of co-activator proteins, initiates the transcription of genes that lead to:

-

Enhanced Insulin Sensitivity: TZDs decrease insulin resistance in key metabolic tissues like adipose tissue, skeletal muscle, and the liver.[11][14]

-

Adipocyte Differentiation: They promote the differentiation of preadipocytes into smaller, more insulin-sensitive mature adipocytes, which are more efficient at storing free fatty acids.[9][15]

-

Improved Glucose Homeostasis: Upregulation of glucose transporters, particularly GLUT4, enhances glucose uptake from the bloodstream into muscle and fat cells.[11][12]

-

Lipid Metabolism Modulation: TZDs increase the synthesis of proteins involved in fatty acid uptake and storage, thereby reducing circulating levels of free fatty acids, which are known contributors to insulin resistance.[9][14] They generally decrease triglycerides and may increase HDL-C.[9]

PPARγ Signaling Pathway

Caption: TZD activation of the PPARγ signaling pathway to regulate gene expression.

Biological Activities and Quantitative Data

Thiazolidinedione acetic acid derivatives have been extensively investigated for a range of therapeutic applications, most notably as antidiabetic agents, but also for their anticancer and anti-inflammatory potential.

Antidiabetic Activity

As PPARγ agonists, these compounds are primarily recognized as insulin sensitizers for the treatment of type 2 diabetes.[10][16] Their efficacy is often evaluated by measuring the reduction in blood glucose levels in diabetic animal models and their ability to stimulate glucose uptake in cell-based assays.

Table 1: Antidiabetic Activity of Selected Thiazolidinedione Derivatives

| Compound ID | Animal Model | Dose | % Blood Glucose Reduction | Reference Drug | % Reduction (Ref.) | Citation |

|---|---|---|---|---|---|---|

| Compound 6 | Alloxan-induced diabetic rats | - | 69.55% | - | - | [17] |

| Compound 11 | Alloxan-induced diabetic rats | - | 66.95% | - | - | [17] |

| Compound 11 | Alloxan-induced tail tipping | - | Significant | Pioglitazone | - | [18] |

| Compound 12 | Alloxan-induced tail tipping | - | Significant | Pioglitazone | - | [18] |

| Compound 13 | Alloxan-induced tail tipping | - | Significant | Pioglitazone | - | [18] |

| Compound 5e | - | - | - | Pioglitazone | - | [19] |

| Compound 5c | - | - | - | Pioglitazone | - | [19] |

| Compound 8 | In vitro glucose uptake | - | Significant | Pioglitazone | - |[10] |

Note: Specific dosage and administration details are often found within the cited literature.

Anticancer Activity

Numerous studies have highlighted the potential of TZD derivatives as anticancer agents, demonstrating cytotoxic effects against a variety of human tumor cell lines.[20][21] The mechanism is believed to involve both PPARγ-dependent and independent pathways, leading to apoptosis induction, cell cycle arrest, and inhibition of angiogenesis.[21]

Table 2: In Vitro Anticancer Activity (IC₅₀/GI₅₀ in µM) of Selected Thiazolidinedione Derivatives

| Compound ID | Cell Line | Cancer Type | IC₅₀ / GI₅₀ (µM) | Reference Drug | IC₅₀ (µM) (Ref.) | Citation |

|---|---|---|---|---|---|---|

| Compound 36i | HeLa | Cervical Cancer | 0.007 | Adriamycin | 0.0001 | [10] |

| Compound 36i | HCT-8 | Colon Carcinoma | 0.011 | Adriamycin | 0.0023 | [10] |

| Compound 5d | NCI-H522 | Non-Small Cell Lung | 1.36 | - | - | [20] |

| Compound 5d | COLO 205 | Colon Cancer | 1.64 | - | - | [20] |

| Compound 5d | SK-MEL-2 | Melanoma | 1.64 | - | - | [20] |

| Compound 5d | RXF 393 | Renal Cancer | 1.15 | - | - | [20] |

| Compound 5d | MDA-MB-468 | Breast Cancer | 1.11 | - | - |[20] |

Structure-activity relationship (SAR) studies often indicate that the presence and position of electron-withdrawing groups on the C-5 benzylidene ring can significantly enhance cytotoxic activity.[10]

Anti-inflammatory Activity

Inflammation is a key process in many chronic diseases, including diabetes and atherosclerosis. TZD derivatives have been shown to possess anti-inflammatory properties, which may contribute to their overall therapeutic benefits.[3][22] These effects are partly mediated through the PPARγ pathway, which can antagonize pro-inflammatory transcription factors. Some derivatives have also been reported to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[23]

Detailed Experimental Protocols

To facilitate reproducibility and further research, this section provides detailed methodologies for a representative synthesis and a key biological assay.

Protocol: Synthesis of [5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl]acetic acid

This protocol is a representative example based on common synthetic procedures.[6][8]

Step 1: Synthesis of 5-(4-chlorobenzylidene)thiazolidine-2,4-dione

-

To a solution of 2,4-thiazolidinedione (0.01 mol) in 30 mL of absolute ethanol, add 4-chlorobenzaldehyde (0.01 mol).

-

Add a catalytic amount of piperidine (4-5 drops) to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried.

-

Recrystallize the crude product from glacial acetic acid to obtain the pure intermediate.

Step 2: Synthesis of ethyl [5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl]acetate

-

In a round-bottom flask, dissolve the 5-(4-chlorobenzylidene)thiazolidine-2,4-dione (0.01 mol) in 50 mL of dry acetone.

-

Add anhydrous potassium carbonate (K₂CO₃) (0.02 mol) and ethyl chloroacetate (0.02 mol) to the solution.

-

Reflux the mixture for 12-16 hours with constant stirring.

-

After cooling, filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain a solid residue.

-

Recrystallize the product from methanol to yield the pure ethyl ester.

Step 3: Synthesis of [5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl]acetic acid

-

Suspend the ethyl ester intermediate (0.01 mol) in a mixture of glacial acetic acid (20 mL) and concentrated HCl (10 mL).

-

Reflux the mixture for 8-10 hours.

-

Pour the cooled reaction mixture into crushed ice.

-

The solid product that precipitates is filtered, washed thoroughly with water until the washings are neutral, and dried.

-

Recrystallize from a suitable solvent like ethanol to obtain the final pure product.

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of synthesized compounds on a cancer cell line (e.g., A549, human lung carcinoma).[24][25]

Experimental Workflow: MTT Assay

Caption: Workflow for determining cytotoxicity using the MTT colorimetric assay.

Procedure:

-

Cell Culture: Culture A549 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Harvest cells using trypsin and seed them into a 96-well microtiter plate at a density of approximately 5,000 cells per well. Allow the cells to adhere by incubating for 24 hours.

-

Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute these stocks with culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the optical density of the wells at a wavelength of 550 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Conclusion and Future Perspectives

Thiazolidinedione acetic acid derivatives continue to be a highly valuable scaffold in medicinal chemistry. Their well-defined synthesis and profound biological activity, particularly as PPARγ agonists, have solidified their role in antidiabetic therapy. Furthermore, emerging research into their anticancer and anti-inflammatory properties reveals a broader therapeutic potential that warrants further exploration. Future research should focus on designing novel derivatives with improved selectivity and reduced side effects, potentially through the development of partial PPARγ agonists or compounds with multi-target activities. The comprehensive data and detailed protocols provided in this guide aim to support and accelerate these ongoing drug discovery efforts.

References

- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, molecular docking, and in vivo antidiabetic evaluation of new benzylidene-2,4-thiazolidinediones as partial PPAR-γ agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiazolidinedione - Wikipedia [en.wikipedia.org]

- 10. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The mode of action of thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 15. nps.org.au [nps.org.au]

- 16. Anti-Diabetic Potentials of Thiazolidinedione Analogues with Efficient Synthetic Procedures: A Review of Literature | Bentham Science [benthamscience.com]

- 17. mdpi.com [mdpi.com]

- 18. Biological potential of thiazolidinedione derivatives of synthetic origin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Thiazolidine-2,4-diones derivatives as PPAR-γ agonists: synthesis, molecular docking, in vitro and in vivo antidiabetic activity with hepatotoxicity risk evaluation and effect on PPAR-γ gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Thiazolidinediones as anti-inflammatory and anti-atherogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Guide to the Discovery and History of 2,4-Thiazolidinedione Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of 2,4-thiazolidinedione (TZD) compounds, a pivotal class of drugs in the management of type 2 diabetes. We will explore their synthesis, the elucidation of their mechanism of action, and the key experimental findings that propelled their journey from laboratory curiosities to clinically significant therapeutics.

A Serendipitous Beginning: The Emergence of a New Pharmacophore

The story of the 2,4-thiazolidinedione class of antidiabetic agents begins not with a targeted drug design campaign, but through systematic screening of chemical compounds for hypoglycemic activity. The core heterocyclic structure, 2,4-thiazolidinedione, was first synthesized in 1923 by Kallenberg. For decades, it remained a chemical novelty with no known significant biological application.

The turning point came in the early 1980s at Takeda Pharmaceuticals in Japan.[1][2] Scientists were screening compounds for their ability to lower blood glucose in obese and diabetic animal models.[3] This effort led to the identification of Ciglitazone in 1982, the first TZD compound shown to have insulin-sensitizing properties.[1][4] Though Ciglitazone itself was never marketed due to adverse effects observed in animal studies, its discovery was the crucial first step, establishing the TZD scaffold as a promising pharmacophore for a new class of antidiabetic drugs.[4]

This pioneering work sparked widespread interest, leading to the development of several analogues. Key milestones in the development of this class, often called "glitazones," include:

-

Troglitazone (CS-045): Became the first TZD to be approved for clinical use in 1997.[4][5] However, it was later withdrawn from the market in 2000 due to concerns about idiosyncratic hepatotoxicity.[4]

-

Pioglitazone and Rosiglitazone (BRL 49653): Both were approved for use in 1999 and became mainstays in the treatment of type 2 diabetes for many years.[4][6]

Unraveling the Mechanism: The Discovery of PPARγ as the Molecular Target

Initially, the precise molecular mechanism behind the insulin-sensitizing effects of TZDs was a mystery. It was known that they improved glucose uptake in peripheral tissues, particularly skeletal muscle and fat, without stimulating pancreatic insulin secretion.[3][5]